

(S)-(4-benzylmorpholin-2-yl)methanol CAS number and properties

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Compound of Interest

Compound Name: (S)-(4-benzylmorpholin-2-yl)methanol

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Technical Guide: (S)-(4-benzylmorpholin-2-yl)methanol

For: Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(4-benzylmorpholin-2-yl)methanol is a chiral organic compound featuring a morpholine ring N-substituted with a benzyl group and a hydroxymethyl group at the C-2 position. The "(S)" designation indicates the stereochemistry at the chiral center C-2. This compound serves as a valuable chiral building block in medicinal chemistry. The morpholine scaffold is a "privileged" structure in drug discovery, often incorporated into molecules to improve pharmacokinetic properties such as solubility, metabolic stability, and bioavailability. The benzyl group provides a lipophilic component, and the primary alcohol function offers a reactive handle for further synthetic modifications.

While specific biological activities for **(S)-(4-benzylmorpholin-2-yl)methanol** itself are not extensively documented in public literature, the chiral 2-substituted morpholine motif is a key component in various biologically active agents, including potent and selective receptor modulators.

Chemical Identification and Properties

The following tables summarize the key identifiers and physicochemical properties of **(S)-(4-benzylmorpholin-2-yl)methanol**. It is important to note that some physical properties are predicted values from computational models due to a lack of experimentally determined data in published literature.

Table 1: Chemical Identifiers

Identifier	Value
Compound Name	(S)-(4-benzylmorpholin-2-yl)methanol
Synonyms	[(2S)-4-Benzyl-2-morpholinyl]methanol, (S)-4-Benzyl-2-(hydroxymethyl)morpholine
CAS Number	132073-82-6[1]
Molecular Formula	C ₁₂ H ₁₇ NO ₂ [1]
Molecular Weight	207.27 g/mol [1]
SMILES	<chem>c1ccc(cc1)CN1CCO--INVALID-LINK--CO[1]</chem>
InChI	InChI=1S/C12H17NO2/c14-10-12-9-13(6-7-15-12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/t12-/m0/s1[1]

Table 2: Physicochemical Properties

Property	Value	Source
Physical State	Liquid	[1]
Boiling Point	303.2 ± 27.0 °C	(Predicted)[2]
Density	1.117 ± 0.06 g/cm ³	(Predicted)[2]
pKa	14.36 ± 0.40	(Predicted)[2]
Solubility	Moderately soluble in polar organic solvents	[3]
Storage	Sealed in dry, Room Temperature or 2-8°C	[2][3]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **(S)-(4-benzylmorpholin-2-yl)methanol** is not readily available in peer-reviewed journals. However, based on established methods for the synthesis of chiral morpholine derivatives, a plausible synthetic route can be proposed. Chiral 2-substituted morpholines are often synthesized from chiral starting materials to ensure stereochemical integrity.

Plausible Synthetic Strategy

A common strategy involves the cyclization of a chiral amino alcohol. The synthesis could start from a commercially available chiral precursor, such as (S)-3-amino-1,2-propanediol.

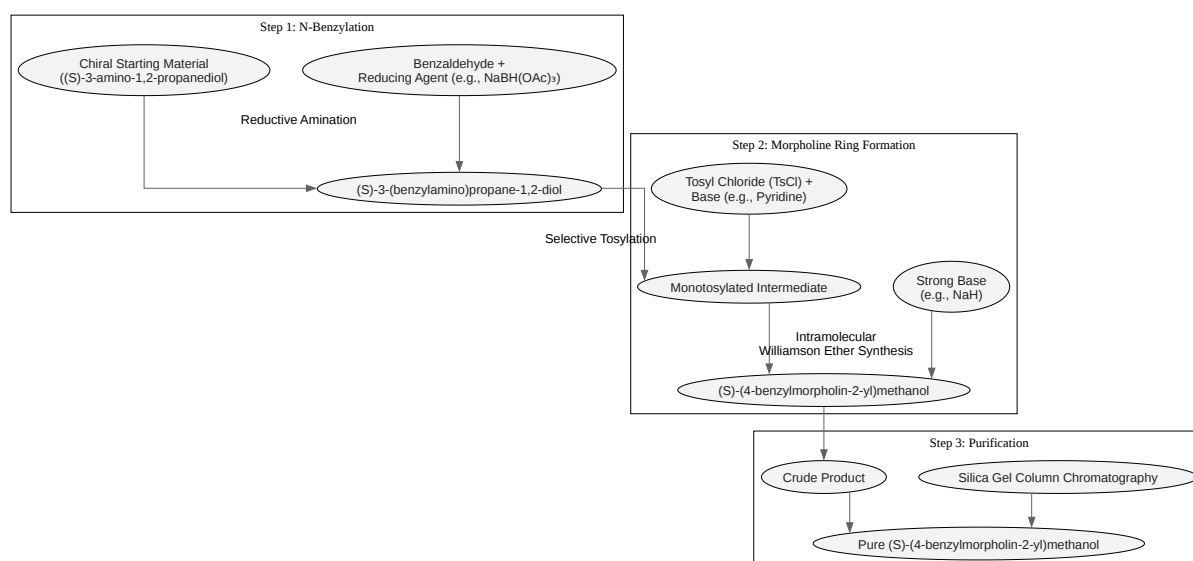
Step 1: N-Benzylation. The primary amine of the chiral starting material is selectively protected with a benzyl group, typically via reductive amination with benzaldehyde and a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or via direct alkylation with benzyl bromide in the presence of a non-nucleophilic base.

Step 2: Cyclization. The resulting N-benzyl amino diol can then be cyclized to form the morpholine ring. A common method is the intramolecular Williamson ether synthesis, where one of the hydroxyl groups is converted to a leaving group (e.g., a tosylate or mesylate) which is then displaced by the remaining hydroxyl group under basic conditions. Alternatively, a one-

pot reaction with a dielectrophile like 1,2-dibromoethane or a protected equivalent can be employed.

Step 3: Purification. The final product would be purified using standard techniques such as column chromatography on silica gel.

Below is a generalized workflow for this synthetic approach.



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Figure 1: Generalized synthetic workflow for **(S)-(4-benzylmorpholin-2-yl)methanol**.

Applications in Drug Development & Biological Context

(S)-(4-benzylmorpholin-2-yl)methanol is primarily utilized as a chiral intermediate for the synthesis of more complex molecules with potential therapeutic applications. The chiral morpholine scaffold is of significant interest in drug design.

Role as a Scaffold for Dopamine D4 Receptor Antagonists

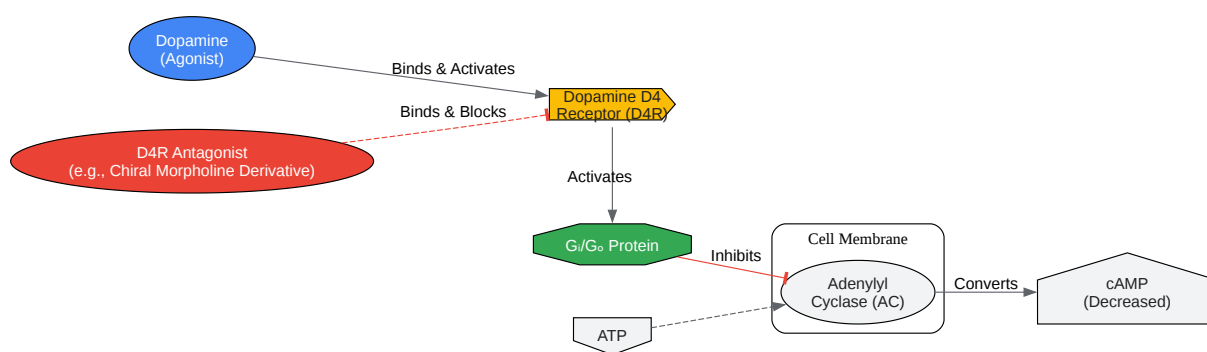
A key application for chiral morpholine scaffolds, structurally related to the topic compound, is in the development of antagonists for the Dopamine D4 Receptor (D4R).^[2] The D4 receptor, a G-protein coupled receptor (GPCR), is implicated in several neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.^[2] Antagonists of the D4R block the binding of the endogenous neurotransmitter dopamine, thereby modulating downstream signaling pathways.

The general signaling pathway for a G_i/G_o -coupled receptor like the D4R involves the inhibition of adenylyl cyclase upon activation. An antagonist prevents this inhibition.

Dopamine D4 Receptor Signaling Pathway and Antagonism:

- **Resting State:** The D4 receptor is coupled to a heterotrimeric G-protein ($G_{\alpha i/o}$, G_{β} , G_{γ}). $G_{\alpha i/o}$ is bound to GDP.
- **Dopamine Binding (Agonist):** Dopamine binds to the D4R, causing a conformational change.
- **G-Protein Activation:** The activated receptor acts as a Guanine nucleotide Exchange Factor (GEF), promoting the exchange of GDP for GTP on the $G_{\alpha i/o}$ subunit.
- **Subunit Dissociation:** The $G_{\alpha i/o}$ -GTP and $G_{\beta\gamma}$ subunits dissociate from the receptor and each other.
- **Downstream Effect:** The $G_{\alpha i/o}$ -GTP subunit inhibits the enzyme adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) levels.

- **Antagonist Action:** A D4R antagonist, which may incorporate the (S)-morpholine scaffold, binds to the receptor but does not induce the conformational change necessary for G-protein activation. It competitively blocks dopamine from binding, thus preventing the inhibition of adenylyl cyclase and maintaining baseline cAMP levels.



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